Methyl triclosan

Übersicht

Beschreibung

Methyl triclosan is a derivative of triclosan, an antimicrobial agent widely used in household and personal care products. The widespread use of triclosan has led to elevated concentrations of both triclosan and its derivatives like methyl triclosan in wastewater, wastewater treatment plants (WWTPs), and receiving waters. Methyl triclosan formation can occur via biodegradation processes in environments where triclosan is present (Chen et al., 2011).

Synthesis Analysis

The synthesis of methyl triclosan involves the methylation of triclosan. This process can occur naturally in the environment through microbial activity in soils and aquatic systems where triclosan is present. For example, in activated sludge from WWTPs equipped with enhanced biological phosphorus removal, triclosan undergoes removal and transformation under aerobic conditions, with a portion being converted to methyl triclosan (Chen et al., 2011).

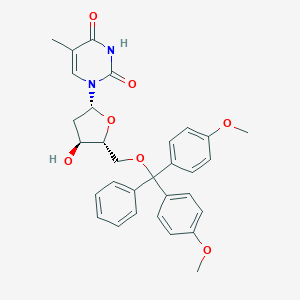

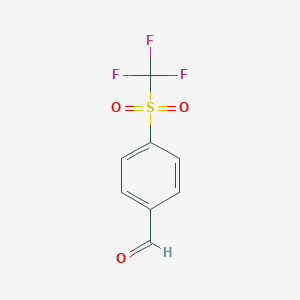

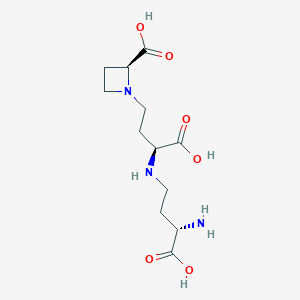

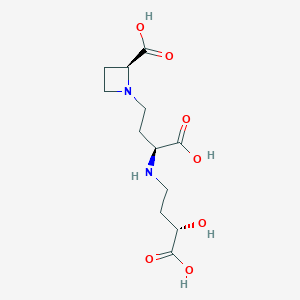

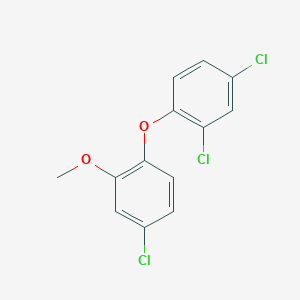

Molecular Structure Analysis

Methyl triclosan's molecular structure is characterized by the addition of a methyl group to triclosan, altering its physicochemical properties and behavior in the environment. This modification can impact its bioaccumulation potential and toxicity profile compared to the parent compound, triclosan. Detailed molecular analyses are conducted using techniques such as gas chromatography—mass spectrometry (GC-MS), which allows for the detection and quantification of triclosan and its derivatives in various environmental matrices (Okumura & Nishikawa, 1996).

Chemical Reactions and Properties

Triclosan's chemical properties, such as its antimicrobial action, are well understood, including its mechanism of inhibiting lipid synthesis in bacteria. This action is achieved by blocking the enzyme enoyl-acyl carrier protein reductase (ENR), crucial for fatty acid synthesis. The modification to methyl triclosan may alter these antimicrobial properties and interactions with biological systems (McMurry et al., 1998).

Physical Properties Analysis

The physical properties of methyl triclosan, such as solubility, melting point, and vapor pressure, differ from those of triclosan due to the methylation process. These differences can affect its environmental fate, including its distribution between water and sediment, its volatilization, and its potential for bioaccumulation in aquatic organisms (Lindström et al., 2002).

Chemical Properties Analysis

The chemical behavior of methyl triclosan in the environment, including its degradation pathways, bioaccumulation potential, and interactions with other environmental contaminants, is a subject of ongoing research. Studies have shown that methyl triclosan can be more stable and persistent in the environment than triclosan, leading to concerns about its long-term ecological impacts (Balmer et al., 2004).

Wissenschaftliche Forschungsanwendungen

-

Environmental Science and Pollution Research

- Application : Triclosan is used in numerous commercial products such as mouthwashes, toothpastes, and disinfectants due to its antibacterial and antifungal effects .

- Methods : Considering the excessive use and disposal, wastewaters are recognized as the main source of triclosan in the aquatic environment .

- Results : As a result of the incomplete removal, triclosan residues reach surface water and even groundwater. Triclosan has potential to accumulate in sediment and aquatic organisms .

-

Public Health Research

- Application : Triclosan is a multi-purpose antimicrobial agent used as a common ingredient in everyday household personal care and consumer products .

- Methods : The expanded use of TCS provides a number of pathways for the compound to enter the environment and it has been detected in sewage treatment plant effluents; surface; ground and drinking water .

- Results : The physico-chemical properties indicate the bioaccumulation and persistence potential of TCS in the environment. Hence, there is an increasing concern about the presence of TCS in the environment and its potential negative effects on human and animal health .

-

Medical Applications

- Application : Triclosan is used in surgical cleaning treatments .

- Methods : A 2006 study recommended showering with 2% triclosan as a regimen in surgical units to rid patients’ skin of methicillin-resistant Staphylococcus aureus (MRSA) .

- Results : This method was found to be effective in reducing the presence of MRSA on patients’ skin .

-

Consumer Products

- Application : Triclosan is a common ingredient in everyday household personal care and consumer products .

- Methods : Triclosan is used in products such as kitchen utensils, toys, bedding, socks, and trash bags .

- Results : The use of triclosan in these products is intended to reduce the presence of bacteria and fungi, thereby promoting hygiene and health .

-

Endocrine Disruption

- Application : Triclosan has been identified as an endocrine disrupting chemical .

- Methods : Humans are exposed to triclosan through a variety of commercial products, and it can interfere with normal hormonal functions .

- Results : Triclosan impairs thyroid homeostasis and could be associated with neurodevelopment impairment, metabolic disorders, cardiotoxicity, and the increased cancer risk .

-

Aquatic Ecosystems

- Application : Triclosan has been detected in various environmental and biological matrices, raising concerns about its potential toxicity .

- Methods : Wastewaters are recognized as the main source of triclosan in the aquatic environment .

- Results : Triclosan has the potential to accumulate in sediment and aquatic organisms . The structure and the function of algal communities in ecosystems receiving treated wastewater effluent may be affected by triclosan-contaminated wastewaters .

Safety And Hazards

Zukünftige Richtungen

Given the reported effects of Methyl Triclosan in the close range of environmentally relevant concentrations, and considering the low degradation rate and tendency to bioaccumulation, further studies are warranted to better characterize the risk of this Triclosan metabolite to aquatic organisms . The safety precaution measures and full commitment to proper legislation in compliance with environmental protection are needed in order to obtain Triclosan good ecological status .

Eigenschaften

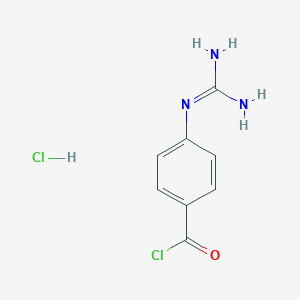

IUPAC Name |

2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047874 | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl triclosan | |

CAS RN |

4640-01-1 | |

| Record name | Methyl triclosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.